molecular formula C21H22ClN3O3S B11354104 1-[(3-chlorobenzyl)sulfonyl]-N-[4-(cyanomethyl)phenyl]piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-[4-(cyanomethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11354104
M. Wt: 431.9 g/mol
InChI Key: UZZNKSOVJHUQIL-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and a cyanomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the attachment of the cyanomethyl group. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a different position of the chlorine atom.

    1-[(3-BROMOPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and their positions, which can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H22ClN3O3S

Molecular Weight

431.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-[4-(cyanomethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H22ClN3O3S/c22-19-3-1-2-17(14-19)15-29(27,28)25-12-9-18(10-13-25)21(26)24-20-6-4-16(5-7-20)8-11-23/h1-7,14,18H,8-10,12-13,15H2,(H,24,26)

InChI Key

UZZNKSOVJHUQIL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)CC#N)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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